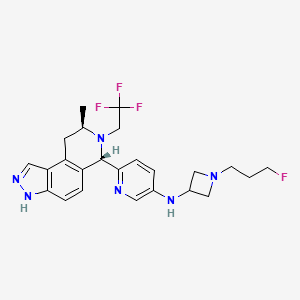

Camizestrant

Description

Properties

IUPAC Name |

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOIABIERMLGY-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222844-89-3 | |

| Record name | Camizestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAMIZESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Camizestrant: A Deep Dive into its Mechanism of Action in ER+ Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure estrogen receptor (ER) antagonist currently under late-stage clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. This compound demonstrates potent and selective degradation of the estrogen receptor alpha (ERα), leading to the inhibition of ER-driven tumor growth.[3][4] It has shown significant anti-proliferative activity in both wild-type and mutant ESR1 breast cancer models, positioning it as a promising agent to overcome endocrine resistance.[3][4][5]

Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases.[3] Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment for this subtype.[3][6] However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[5][7] These mutations can lead to ligand-independent activation of the ER, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) ineffective.[5] This has driven the development of a new class of drugs, selective estrogen receptor degraders (SERDs), which aim to eliminate the ER protein entirely.[8]

Core Mechanism of Action: ERα Degradation and Complete Antagonism

This compound's primary mechanism of action is the degradation of the ERα protein.[2][8] Unlike SERMs that competitively block estrogen binding, this compound binds to ERα and induces a conformational change that marks the receptor for proteasomal degradation.[8] This dual action of antagonizing and degrading the receptor leads to a more complete shutdown of ER signaling.[2][3]

Binding Affinity to ERα

This compound binds with high affinity to the ligand-binding domain (LBD) of both wild-type (wt) and mutant (m) ERα.[3][5] Competition binding assays have demonstrated its potent binding to various clinically relevant ESR1 mutations, including Y537S, Y537C, Y537N, D538G, S463P, and E380Q.[3] While some mutations, such as Y537S, can reduce the binding affinity of both this compound and fulvestrant, this compound maintains potent anti-proliferative activity against cells expressing these mutants.[3][5]

Potent and Selective ERα Degradation

In vitro studies have shown that this compound induces robust and selective degradation of ERα in a dose-dependent manner in various ER+ breast cancer cell lines, including MCF7 and CAMA-1.[3][9] Its degradation activity is comparable to or greater than that of the first-generation SERD, fulvestrant.[3][9] Time-course experiments have revealed that this compound significantly reduces the half-life of the ERα protein.[9]

Complete ER Antagonism

Beyond degradation, this compound acts as a pure ER antagonist, completely blocking estradiol-driven gene transcription.[3][9] This is a crucial feature, as it prevents any partial agonist activity that could potentially stimulate tumor growth.[3] In endometrial cancer cell lines, which are sensitive to estrogenic stimuli, this compound does not induce the expression of progesterone receptor (PgR), a marker of ER agonism, further confirming its pure antagonist profile.[3]

Signaling Pathways and Cellular Impact

By degrading and antagonizing ERα, this compound effectively shuts down the downstream signaling pathways that drive ER+ breast cancer cell proliferation and survival.

As depicted in Figure 1, in the absence of this compound, estradiol binds to and activates ERα, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) on DNA. This complex then initiates the transcription of genes that promote cell proliferation and survival. This compound disrupts this process in two ways: it binds to ERα, preventing its activation by estradiol (antagonism), and it targets the ERα protein for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Activity

| Parameter | Cell Line | This compound | Fulvestrant | AZD9496 | Reference |

| ERα Degradation (% of control) | MCF7 | ~100% | ~100% | <100% | [3] |

| CAMA-1 | ~100% | ~100% | <100% | [3] | |

| Anti-proliferative Activity (IC50) | MCF7 | Equivalent | Equivalent | - | [3] |

| CAMA-1 | Equivalent | Equivalent | Weaker | [3] |

Table 2: Preclinical In Vivo Activity

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| MCF7 Xenograft | This compound | 0.2-50 mg/kg (oral, daily) | Dose-dependent | [10] |

| This compound | >10 mg/kg | Almost complete | [10] | |

| ESR1wt PDX | This compound | 3 mg/kg | Maximal effect | [5] |

| ESR1m (D538G) PDX | This compound | 10 mg/kg | Maximal effect | [5] |

Table 3: Clinical Efficacy (SERENA-2 Phase II Trial)

| Endpoint | Patient Group | This compound (75mg) | This compound (150mg) | Fulvestrant | Reference |

| Median PFS (months) | Overall Population | 7.2 | 7.2 | 3.7 | [6] |

| ESR1 mutant | - | - | - | [6] | |

| Hazard Ratio vs Fulvestrant | Overall Population | 0.58 | 0.67 | - | [6] |

| ESR1 mutant | 0.33 | 0.55 | - | [6] |

Table 4: Clinical Efficacy (SERENA-6 Phase III Trial - Interim Analysis)

| Endpoint | Patient Group | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i | Reference |

| Median PFS (months) | Emergent ESR1 mutation | 16.0 | 9.2 | [1] |

| Hazard Ratio | Emergent ESR1 mutation | 0.44 | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro ERα Degradation Assay (Western Blotting)

-

Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are cultured in appropriate media supplemented with fetal bovine serum.[3]

-

Treatment: Cells are treated with varying concentrations of this compound, fulvestrant (as a positive control), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]

-

Cell Lysis and Protein Quantification: Cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[3]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative level of ERα protein.[3]

Cell Proliferation Assay

-

Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a low density.

-

Treatment: The following day, cells are treated with a range of concentrations of this compound or control compounds.[3]

-

Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for cell proliferation.[3]

-

Quantification: Cell viability or proliferation is assessed using a suitable assay, such as the Sytox Green assay or a resazurin-based assay.[3] The results are used to calculate the half-maximal inhibitory concentration (IC50).

Patient-Derived Xenograft (PDX) Models

-

Tumor Implantation: Fragments of patient-derived ER+ breast cancer tumors are implanted subcutaneously into immunocompromised mice.[3]

-

Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.[3]

-

Treatment Administration: this compound is administered orally at various doses, while control groups receive a vehicle. Tumor volume is measured regularly (e.g., twice weekly) with calipers.[3][10]

-

Endpoint Analysis: At the end of the study, tumors are excised and can be subjected to further analysis, such as immunohistochemistry for ERα levels or gene expression analysis.[3]

Overcoming Resistance and Future Directions

A key advantage of this compound is its activity against ESR1 mutant breast cancers, a major mechanism of acquired resistance to aromatase inhibitors.[5] Clinical data from the SERENA-2 and SERENA-6 trials have demonstrated the efficacy of this compound in patients with detectable ESR1 mutations.[1][6] The SERENA-6 trial, in particular, highlights an innovative approach of using circulating tumor DNA (ctDNA) to detect emergent ESR1 mutations and guide an early switch to this compound before clinical progression.[1][11][12][13]

Furthermore, preclinical studies have shown that this compound can be effectively combined with inhibitors of other key signaling pathways implicated in breast cancer, such as CDK4/6 and PI3K/AKT/mTOR inhibitors, to achieve enhanced anti-tumor activity.[3][4] This suggests that this compound could become a backbone of combination therapies for ER+ breast cancer, addressing both primary and acquired resistance.

Conclusion

This compound is a potent, next-generation oral SERD with a well-defined mechanism of action centered on the robust degradation and complete antagonism of ERα. Its efficacy in both wild-type and mutant ESR1 ER+ breast cancer models, demonstrated in extensive preclinical and clinical studies, underscores its potential to address the significant unmet need of endocrine resistance. The ongoing clinical development program will further elucidate the role of this compound, both as a monotherapy and in combination, in the evolving treatment landscape of ER+ breast cancer.

References

- 1. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]

- 2. CAMBRIA-1 & CAMBRIA-2 phase III trials: this compound versus standard endocrine therapy in ER+/HER2– early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Next-generation SERD this compound significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]

- 7. Next-generation SERD this compound significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. watermark02.silverchair.com [watermark02.silverchair.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lbbc.org [lbbc.org]

- 12. Switching to this compound After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 13. Switching to this compound After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - ASCO [asco.org]

A New Generation of Oral Selective Estrogen Receptor Degraders: An In-depth Technical Guide

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the advent of a new generation of orally bioavailable Selective Estrogen Receptor Degraders (SERDs). These agents offer a promising alternative to the intramuscular administration of fulvestrant, the first-in-class SERD, and are designed to overcome mechanisms of resistance to traditional endocrine therapies. This technical guide provides a comprehensive overview of the core aspects of these novel oral SERDs for researchers, scientists, and drug development professionals.

Mechanism of Action of Oral SERDs

Oral SERDs represent a distinct class of endocrine therapy that directly targets the estrogen receptor alpha (ERα) for degradation.[1][2] Unlike selective estrogen receptor modulators (SERMs) that act as competitive antagonists, SERDs induce a conformational change in the ERα protein upon binding.[3] This altered conformation marks the receptor for ubiquitination by E3 ubiquitin ligases, targeting it for degradation by the proteasome.[4][5] The subsequent reduction in cellular ERα levels disrupts downstream estrogen signaling pathways, thereby inhibiting the proliferation of ER+ breast cancer cells.[6] This mechanism is particularly crucial in the context of acquired resistance to aromatase inhibitors (AIs) and SERMs, which can be driven by mutations in the ESR1 gene encoding ERα.[4]

Profiles of Key New Generation Oral SERDs

Several oral SERDs are in late-stage clinical development or have recently gained regulatory approval. This section provides an overview of four prominent agents: elacestrant, camizestrant, giredestrant, and amcenestrant.

Elacestrant

Elacestrant is the first oral SERD to receive FDA approval for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy.[7]

This compound

This compound is a next-generation oral SERD that has demonstrated potent ERα degradation and antitumor activity in preclinical models.[8][9] Clinical trial data have shown promising efficacy, particularly in patients with ESR1 mutations.

Giredestrant

Giredestrant is another orally bioavailable SERD that has shown potent preclinical activity and is being evaluated in various clinical settings.[10]

Amcenestrant

The development of amcenestrant has faced challenges, with some clinical trials not meeting their primary endpoints.[7][11] However, data from these studies still provide valuable insights into the development of oral SERDs.

Comparative Data Tables

The following tables summarize the key quantitative data from pivotal clinical trials and pharmacokinetic studies of the new generation oral SERDs.

Clinical Trial Efficacy and Safety Summary

| Drug | Trial | Patient Population | Primary Endpoint | Results | Key Grade ≥3 Adverse Events |

| Elacestrant | EMERALD | ER+/HER2- mBC, prior CDK4/6i | Progression-Free Survival (PFS) | Overall: HR 0.70; ESR1-mutant: HR 0.55[12] | Nausea (2.5%), Back Pain (2.5%)[13] |

| This compound | SERENA-2 | ER+/HER2- advanced BC, prior ET | PFS vs. Fulvestrant | 75mg: HR 0.58; 150mg: HR 0.67[4] | Grade ≥3 events were infrequent[14] |

| Giredestrant | acelERA | ER+/HER2- advanced BC, 1-2 prior lines of systemic therapy | PFS vs. Physician's Choice of ET | HR 0.81 (not statistically significant)[15] | Balanced across arms[15] |

| Amcenestrant | AMEERA-3 | ER+/HER2- advanced BC, prior hormonal therapy | PFS vs. Physician's Choice of ET | Did not meet primary endpoint (mPFS 3.6 vs 3.7 months)[11][14] | Grade ≥3 events: 21.7% vs 15.6% (TPC)[16] |

Pharmacokinetic Parameters of Oral SERDs

| Drug | Tmax (hours) | Half-life (hours) | Bioavailability | Metabolism | Key Drug Interactions |

| Elacestrant | ~1.6 - 3.3[6] | ~27 - 47[15] | ~10%[6][15] | Primarily CYP3A4[16] | Strong CYP3A4 inhibitors and inducers[16] |

| This compound | ~2 - 4[11] | ~20 - 23[11] | High in preclinical species[1] | Primarily CYP3A in humans[1] | No clinically meaningful DDIs with CDK4/6i[1] |

| Giredestrant | ~1.75 - 3.13 | ~43.0 | Dose-proportional exposure | Low potential for CYP3A induction[6] | No clinically relevant DDI with palbociclib[6] |

| Amcenestrant | N/A | N/A | N/A | Moderate CYP3A4 induction | Potential interaction with palbociclib |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used in the preclinical evaluation of oral SERDs, based on methodologies reported in the literature.

ERα Degradation Assessment by Western Blot

This protocol describes a method to determine the ability of an oral SERD to induce the degradation of ERα protein in breast cancer cell lines.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

Oral SERD of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture ER+ breast cancer cells to ~70-80% confluency.

-

Treatment: Treat cells with varying concentrations of the oral SERD or vehicle control for specified time periods (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for ERα and the loading control to determine the extent of ERα degradation.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol outlines a method to assess the effect of an oral SERD on the proliferation of breast cancer cells.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7)

-

Cell culture medium and supplements

-

Oral SERD of interest

-

96-well plates

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well for MCF-7).[16]

-

Treatment: After 24 hours, treat the cells with a serial dilution of the oral SERD. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).

-

Reagent Addition:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan crystals are dissolved.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well.

-

-

Signal Measurement:

-

MTT Assay: Measure the absorbance at ~570 nm.

-

CellTiter-Glo Assay: Measure the luminescence.

-

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The new generation of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Their distinct mechanism of action, favorable pharmacokinetic profiles, and demonstrated clinical efficacy, particularly in endocrine-resistant settings, position them as a cornerstone of future therapeutic strategies. The detailed technical information provided in this guide is intended to support the ongoing research and development efforts in this exciting field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [ouci.dntb.gov.ua]

- 4. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

Camizestrant (AZD9833): A Deep Dive into its Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and a pure estrogen receptor (ER) antagonist currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is curated from pivotal preclinical studies to serve as a resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism.[4][5] It competitively binds to the estrogen receptor, acting as a pure antagonist, thereby blocking estrogen-driven transcription of target genes essential for tumor cell proliferation.[4][6] Subsequently, it induces a conformational change in the ER protein, targeting it for proteasomal degradation.[4][5] This degradation of the ER protein provides a more profound and sustained inhibition of the ER signaling pathway compared to traditional endocrine therapies.[4][5] This dual action is effective against both wild-type and mutant forms of the estrogen receptor, a key factor in overcoming acquired resistance to aromatase inhibitors.[6]

Data Presentation

Table 1: this compound (AZD9833) Binding Affinity to ERα Variants

The binding affinity of this compound to wild-type and various clinically relevant mutant forms of the ERα ligand-binding domain (LBD) was assessed using a competition binding assay. The results are presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration.

| ERα Variant | This compound pIC50 | Fulvestrant pIC50 |

| Wild-type | 9.5 | 9.4 |

| Y537S | 8.5 | 8.6 |

| D538G | 9.2 | 9.3 |

| Y537N | 9.0 | 9.1 |

| Y537C | 9.1 | 9.2 |

| E380Q | 8.8 | 9.2 |

| S463P | 9.3 | 9.4 |

Data sourced from Lawson et al., Cancer Research, 2023.

Table 2: In Vitro Antiproliferative Activity of this compound in ER+ Breast Cancer Cell Lines

The antiproliferative activity of this compound was evaluated in a panel of ER+ breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 7 days of treatment.

| Cell Line | ER Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) |

| MCF-7 | Wild-type | < 1 | < 1 |

| CAMA-1 | Wild-type | 1.3 | 1.1 |

| T-47D | Wild-type | < 1 | < 1 |

| BT-474 | Wild-type | 2.5 | 3.2 |

| ZR-75-1 | Wild-type | < 1 | < 1 |

| MDA-MB-361 | Wild-type | 4.0 | 5.0 |

| MCF-7 Y537S | Mutant | < 1 | < 1 |

IC50 values for MCF-7 and MCF-7 Y537S are from Lawson et al., Cancer Research, 2023. Other values are representative estimates based on described comparable potency to fulvestrant in the same publication.

Table 3: In Vivo Antitumor Activity of this compound in Breast Cancer PDX Models

The in vivo efficacy of this compound was assessed in patient-derived xenograft (PDX) models representing both wild-type and mutant ESR1 tumors.

| PDX Model | ESR1 Mutation | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| ST941 | Y537S | 10 | >100 (regression) |

| PDX244 | Y537S | 10 | >100 (regression) |

| CTC174 | D538G | 10 | ~100 |

| PDX191 | Wild-type | 10 | ~90 |

| HBXF079LTED | Wild-type | 10 | ~85 |

Data compiled from Lawson et al., Cancer Research, 2023.

Table 4: Preclinical Pharmacokinetic Properties of this compound

Pharmacokinetic parameters of this compound were evaluated in preclinical species, demonstrating properties suitable for once-daily oral dosing.[1]

| Species | Bioavailability (%) | Volume of Distribution (L/kg) | Clearance | Half-life (h) |

| Mouse | High | 6-13 | Low | ~20-23 |

| Rat | High | 6-13 | Low | ~20-23 |

| Dog | Variable (dose-dependent) | 6-13 | Low | ~20-23 |

Data sourced from Gangl et al., AACR Annual Meeting 2020 and SERENA-1 trial data.[1][7]

Experimental Protocols

ERα Competition Binding Assay

-

Preparation of Reagents: Recombinant human ERα ligand-binding domain (LBD) for wild-type and mutant variants are purified. A fluorescently labeled estrogen ligand is used as the tracer.

-

Assay Plate Preparation: A 384-well plate is used. A serial dilution of this compound or control compounds is prepared.

-

Binding Reaction: The ERα LBD protein, fluorescent tracer, and varying concentrations of the test compound are incubated together in an appropriate assay buffer.

-

Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.

-

Data Analysis: The data are normalized to controls (no competitor and maximum competition) and the pIC50 values are calculated by fitting the data to a four-parameter logistic equation.

Western Blot for ERα Degradation

-

Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7, CAMA-1) are seeded in 6-well plates and allowed to adhere.[6] Cells are then treated with this compound, fulvestrant (positive control), or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).[6]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.

Cell Proliferation (Sytox Green) Assay

-

Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density appropriate for their growth rate and incubated overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells. Control wells receive vehicle (DMSO).

-

Incubation: The plates are incubated for 7 days to allow for cell proliferation.

-

Staining: At the end of the incubation period, Sytox Green nucleic acid stain is added to each well. This stain only enters cells with compromised membranes (dead cells).

-

Image Acquisition and Analysis: The plates are imaged using a high-content imaging system. The total number of cells (e.g., using a nuclear counterstain like Hoechst) and the number of dead (Sytox Green positive) cells are counted.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated controls. The IC50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Models

-

Animal Models: Female immunodeficient mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: Fragments of patient-derived breast cancer tumors are surgically implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral gavage and administered daily at the desired dose. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα degradation).

Visualizations

Conclusion

The preclinical data for this compound (AZD9833) demonstrate its potent and selective activity as an oral SERD and pure ER antagonist. It effectively degrades both wild-type and mutant ERα, leading to significant antiproliferative effects in vitro and robust antitumor activity in vivo, including in models of acquired resistance. Its favorable pharmacokinetic profile supports its clinical development as a potential new backbone of endocrine therapy for ER+ breast cancer. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for the scientific community.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Item - Supplementary Data from The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - figshare - Figshare [figshare.com]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

Camizestrant and ESR1 Mutation Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), with a focus on its mechanism of action and its efficacy in overcoming resistance mediated by Estrogen Receptor 1 (ESR1) mutations in breast cancer. This document synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Challenge of ESR1 Mutations in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy is the cornerstone of its treatment.[1] However, a significant challenge in the management of advanced ER+ breast cancer is the development of resistance to endocrine therapies.[2] One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[3] These mutations, often located in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the ER, rendering aromatase inhibitors (AIs) ineffective and conferring a worse prognosis for patients.[3][4]

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the ER but also induce its degradation.[5] Fulvestrant, the first-in-class SERD, has shown activity against ESR1-mutant tumors but is limited by its intramuscular route of administration and suboptimal bioavailability.[2] This has spurred the development of novel, orally bioavailable next-generation SERDs (ngSERDs), such as this compound (AZD9833).

This compound is a potent ngSERD and pure ERα antagonist that has demonstrated robust anti-cancer activity in preclinical models, including those with ER-activating mutations.[6][7] This guide will delve into the technical details of this compound's action, its clinical efficacy in patients with ESR1 mutations, and the experimental methodologies used to evaluate its performance.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

ERα Antagonism: this compound competitively binds to the ERα, preventing the binding of estradiol and subsequent receptor activation. This blocks the downstream signaling pathways that drive tumor cell proliferation.[8]

-

ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, targeting it for proteasomal degradation.[5] This reduction in the total cellular levels of ERα, including the constitutively active mutant forms, is a key advantage over therapies that only block receptor activity.[8]

This dual action makes this compound effective against both wild-type and mutant ERα, offering a promising therapeutic strategy for patients who have developed resistance to AIs due to ESR1 mutations.[9]

Preclinical and Clinical Efficacy of this compound

Preclinical Data

Preclinical studies have demonstrated the potent and broad anti-tumor activity of this compound in various ER+ breast cancer models.

-

In Vitro Studies: this compound has been shown to inhibit the proliferation of both ESR1 wild-type (ESR1wt) and ESR1 mutant (ESR1m) breast cancer cell lines. It effectively degrades ERα and downregulates the expression of ER-regulated genes in these models.[9][10]

-

In Vivo Studies: In patient-derived xenograft (PDX) models, including those resistant to fulvestrant and those harboring ESR1 mutations, this compound has demonstrated significant anti-tumor activity.[9][10]

Clinical Trial Data

The clinical development of this compound has been spearheaded by the SERENA program of clinical trials.

SERENA-2 Phase II Trial: This trial compared the efficacy and safety of two doses of oral this compound (75 mg and 150 mg daily) with intramuscular fulvestrant (500 mg) in post-menopausal women with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[11][12]

SERENA-6 Phase III Trial: This innovative trial utilized a circulating tumor DNA (ctDNA)-guided approach to identify patients with emergent ESR1 mutations during first-line treatment with an AI and a CDK4/6 inhibitor.[13][14][15] Upon detection of an ESR1 mutation, but before radiological progression, patients were randomized to either continue their AI or switch to this compound, while continuing the CDK4/6 inhibitor.[13][14][15]

Data Presentation

The following tables summarize the key quantitative data from the SERENA-2 and SERENA-6 clinical trials, focusing on the efficacy of this compound in the ESR1-mutant population.

Table 1: Efficacy of this compound vs. Fulvestrant in Patients with Detectable ESR1 Mutations (SERENA-2 Trial) [11][12]

| Efficacy Endpoint | This compound (75 mg) | This compound (150 mg) | Fulvestrant (500 mg) |

| Median Progression-Free Survival (PFS) | 6.3 months | 9.2 months | 2.2 months |

| Hazard Ratio (HR) vs. Fulvestrant | 0.33 (90% CI 0.18-0.58) | 0.55 (90% CI 0.33-0.89) | - |

| Reduction in Risk of Progression or Death | 67% | 45% | - |

Table 2: Efficacy of this compound in the ctDNA-guided SERENA-6 Trial [13][14]

| Efficacy Endpoint | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i |

| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months |

| Hazard Ratio (HR) | 0.44 (95% CI 0.31–0.60) | - |

| p-value | <0.00001 | - |

| Reduction in Risk of Progression or Death | 56% | - |

| 1-Year PFS Rate | 60.7% | 33.4% |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound and the detection of ESR1 mutations.

Detection of ESR1 Mutations in Circulating Tumor DNA (ctDNA)

The SERENA trials utilized ctDNA analysis to detect ESR1 mutations from blood samples, a non-invasive method often referred to as a "liquid biopsy."[16][17]

Protocol Overview: Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection

-

Plasma Collection and cfDNA Extraction:

-

Collect whole blood in specialized tubes (e.g., EDTA or cell-free DNA collection tubes).

-

Separate plasma by centrifugation within a few hours of collection.

-

Extract cell-free DNA (cfDNA) from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).

-

Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).

-

-

ddPCR Reaction Setup:

-

Prepare a reaction mixture containing ddPCR Supermix for Probes (No dUTP), primers and probes specific for wild-type ESR1 and the target ESR1 mutations (e.g., Y537S, D538G), and the extracted cfDNA.

-

Use commercially available or custom-designed assays.

-

-

Droplet Generation:

-

Partition the ddPCR reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.

-

-

Thermal Cycling:

-

Perform PCR amplification of the DNA within the droplets in a thermal cycler.

-

-

Droplet Reading and Data Analysis:

-

Read the fluorescence of each individual droplet in a droplet reader.

-

The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the wild-type and mutant alleles.

-

The software calculates the fractional abundance of the mutant allele in the original sample.

-

In Vitro Assessment of this compound Activity

Protocol Overview: Cell Proliferation Assay

-

Cell Culture:

-

Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) with and without known ESR1 mutations in appropriate growth medium.

-

For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.

-

-

Drug Treatment:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound, fulvestrant (as a comparator), and a vehicle control.

-

-

Proliferation Measurement (after 5-7 days):

-

Use a colorimetric or fluorometric assay to measure cell viability/proliferation (e.g., MTT, CellTiter-Glo).

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

-

Protocol Overview: Western Blot for ERα Degradation

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described for the proliferation assay.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ERα.

-

Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the ERα signal to the loading control.

-

In Vivo Assessment Using Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are valuable for assessing drug efficacy in a system that better recapitulates the heterogeneity of human tumors.[18][19]

Protocol Overview: Generation and Use of Breast Cancer PDX Models

-

Tumor Tissue Acquisition:

-

Obtain fresh tumor tissue from consenting breast cancer patients under sterile conditions.

-

Transport the tissue to the laboratory in a suitable medium on ice.

-

-

Implantation into Immunodeficient Mice:

-

Fragment the tumor tissue into small pieces (2-3 mm³).

-

Implant the tumor fragments subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth Monitoring and Passaging:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse and harvest the tumor.

-

The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice for expansion.

-

-

Drug Efficacy Studies:

-

Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).

-

Administer the drugs according to the desired schedule (e.g., daily oral gavage for this compound).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and ESR1 mutation resistance.

ERα Signaling Pathway and the Impact of ESR1 Mutations

References

- 1. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 3. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]

- 4. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 5. researchgate.net [researchgate.net]

- 6. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Development of a Detection System for ESR1 Mutations in Circulating Tumour DNA Using PNA-LNA-Mediated PCR Clamping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. illumina.com [illumina.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Clinical activity of this compound, a next-generation SERD, versus fulvestrant in patients with a detectable <em>ESR1</em> mutation: Exploratory analysis of the SERENA-2 phase 2 trial. - ASCO [asco.org]

- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.crownbio.com [blog.crownbio.com]

Camizestrant: A Deep Dive into Molecular Structure, Binding Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and pharmacological profile of camizestrant (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD). This compound is under investigation for the treatment of hormone receptor-positive (HR+) breast cancer and has demonstrated significant potential in overcoming endocrine resistance.[1][2] This document details its molecular structure, binding affinity to wild-type and mutant estrogen receptors, the experimental protocols used for these determinations, and its mechanism of action within relevant signaling pathways.

Molecular Structure

This compound is an orally bioavailable small molecule.[1] Its chemical structure is characterized by a core that facilitates high-affinity binding to the estrogen receptor (ER).

-

IUPAC Name: N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine[]

-

Molecular Formula: C24H28F4N6[][4]

-

Molecular Weight: 476.51 g/mol [][5]

-

CAS Number: 2222844-89-3[4]

The structure of this compound is integral to its function as both a competitive antagonist and a degrader of the estrogen receptor.

Binding Affinity

This compound demonstrates high-affinity binding to the ligand-binding domain (LBD) of both wild-type (ESR1wt) and various mutant forms of the estrogen receptor alpha (ERα).[6][7] Its binding potency has been compared to fulvestrant, another established SERD.

| Target ERα Variant | This compound pIC50 | Fulvestrant pIC50 |

| Wild-Type (wt) | ~9.5 | ~9.5 |

| D538G | ~9.2 | ~9.4 |

| Y537N | ~9.2 | ~9.4 |

| E380Q | ~8.8 | ~9.3 |

| Y537C | ~9.3 | ~9.5 |

| S463P | ~9.4 | ~9.5 |

| Y537S | ~8.5 | ~8.6 |

Data adapted from preclinical studies. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.[6]

Notably, while mutations such as Y537S result in a slight reduction in binding affinity for both this compound and fulvestrant, this compound maintains potent inhibitory and degradation activity against these clinically relevant resistant forms of ERα.[6][8][9]

Experimental Protocols

The binding affinity and functional characteristics of this compound have been determined through a series of preclinical experiments.

Competition Binding Assay for Binding Affinity

This assay quantifies the ability of this compound to displace a fluorescently labeled estrogen ligand from the ERα ligand-binding domain.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (AZD9833) | SERD | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Camizestrant (AZD9833): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure estrogen receptor (ER) antagonist developed for the treatment of ER-positive (ER+) breast cancer.[1] Endocrine therapies are a cornerstone of treatment for ER+ breast cancer; however, resistance to existing treatments, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound has been designed to overcome these limitations by potently inducing the degradation of the estrogen receptor alpha (ERα) protein, thereby blocking its signaling pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: it acts as a competitive antagonist of the estrogen receptor and, crucially, it induces the degradation of the ERα protein.[2] By binding to ERα, this compound promotes a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα protein effectively eliminates the key driver of tumor growth in ER-positive breast cancers, including those harboring activating ESR1 mutations that confer resistance to other endocrine therapies.[2][3]

dot

Caption: Estrogen Receptor Signaling and this compound's dual mechanism of action.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potent and selective activity in a range of in vitro and in vivo models of ER+ breast cancer.

In Vitro Activity

This compound has shown potent ERα degradation and anti-proliferative activity in various ER+ breast cancer cell lines, including those with wild-type (WT) and mutant ESR1.

Table 1: In Vitro ERα Degradation and Anti-proliferative Activity of this compound

| Cell Line | ESR1 Status | ERα Degradation (% of Control) at 100 nM | IC50 for Cell Proliferation (nM) |

| MCF7 | WT | >95% | 0.27 |

| CAMA-1 | WT | >95% | 0.29 |

| T47D | WT | >90% | Not Reported |

| ZR-75-1 | WT | >90% | Not Reported |

| MCF7 Y537S | Mutant | >90% | 0.35 |

Data compiled from multiple preclinical studies.[3][4]

In Vivo Efficacy

In patient-derived xenograft (PDX) models, this compound demonstrated robust and superior anti-tumor activity compared to the standard-of-care SERD, fulvestrant. This efficacy was observed in models with both wild-type and mutant ESR1.

Table 2: In Vivo Efficacy of this compound in ER+ Breast Cancer PDX Models

| PDX Model | ESR1 Status | Treatment | Tumor Growth Inhibition (%) |

| ST313 | WT | This compound (10 mg/kg, daily) | >90% |

| ST313 | WT | Fulvestrant (5 mg/kg, weekly) | ~60% |

| ST941 | Y537S Mutant | This compound (10 mg/kg, daily) | >80% |

| ST941 | Y537S Mutant | Fulvestrant (5 mg/kg, weekly) | ~40% |

| WHIM2 | D538G Mutant | This compound (10 mg/kg, daily) | >70% |

| WHIM2 | D538G Mutant | Fulvestrant (5 mg/kg, weekly) | ~30% |

Data represents approximate values compiled from preclinical studies.[3][5]

Clinical Development

This compound has undergone extensive clinical evaluation, demonstrating a favorable safety profile and promising efficacy in patients with advanced ER+ breast cancer.

Pharmacokinetics

Phase I clinical trials (SERENA-1) established the pharmacokinetic profile of this compound, supporting once-daily oral dosing.[6][7]

Table 3: Pharmacokinetic Parameters of this compound (SERENA-1 Trial)

| Dose | Tmax (hours) | Half-life (hours) |

| 75 mg | ~4 | 9.5 - 17 |

| 150 mg | ~4 | 9.5 - 17 |

| 300 mg | ~4 | 9.5 - 17 |

Tmax and half-life were broadly consistent across the tested doses.[6][7]

Clinical Efficacy

The Phase II SERENA-2 trial compared the efficacy of two doses of this compound with fulvestrant in post-menopausal women with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[8][9][10][11][12]

Table 4: Efficacy Results from the SERENA-2 Trial

| Treatment Arm | Median Progression-Free Survival (mPFS) | Hazard Ratio (HR) vs. Fulvestrant |

| This compound (75 mg) | 7.2 months | 0.58 |

| This compound (150 mg) | 7.7 months | 0.67 |

| Fulvestrant (500 mg) | 3.7 months | - |

The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for both doses of this compound compared to fulvestrant.[8][11][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

ERα Degradation Assay (Western Blotting)

-

Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. ERα levels are normalized to a loading control (e.g., GAPDH or β-actin).

dot

Caption: A typical workflow for assessing ERα degradation via Western blot.

Cell Proliferation Assay

-

Cell Seeding: ER+ breast cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or control compounds.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo, or resazurin).

-

Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition relative to untreated controls. IC50 values are determined by fitting the data to a dose-response curve.

RNA Sequencing for Gene Expression Analysis

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or control compounds, and total RNA is extracted using a suitable kit.

-

Library Preparation: The quality of the RNA is assessed, and sequencing libraries are prepared. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound treatment. This is particularly useful for confirming the downregulation of known ER target genes.

Patient-Derived Xenograft (PDX) Models

-

Tumor Implantation: Fresh tumor tissue from a patient's breast cancer is surgically implanted into immunocompromised mice.

-

Tumor Growth and Passaging: Once the tumors reach a certain size, they can be harvested and passaged into subsequent cohorts of mice to expand the model.

-

Treatment Studies: Once tumors are established in a cohort of mice, the animals are randomized into treatment groups (e.g., vehicle control, this compound, fulvestrant).

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for ERα degradation).

Logical Progression of this compound Development

The development of this compound followed a logical and well-defined path from initial discovery to late-stage clinical trials.

dot

Caption: The developmental pathway of this compound from discovery to Phase III trials.

Conclusion

This compound (AZD9833) is a promising next-generation oral SERD that has demonstrated potent preclinical activity and significant clinical benefit in patients with advanced ER+ breast cancer. Its dual mechanism of ER antagonism and degradation, coupled with its oral bioavailability and efficacy in the presence of ESR1 mutations, positions it as a potentially important new treatment option. The comprehensive preclinical and clinical data package supports its ongoing development in late-stage clinical trials. This technical guide has provided a detailed overview of the key data and methodologies that have underpinned the successful development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 10. astrazeneca.com [astrazeneca.com]

- 11. gazettelabo.fr [gazettelabo.fr]

- 12. A Study to Investigate Efficacy and Safety With Oral AZD9833 Compared With Intramuscular Fulvestrant in Post-menopausal Women at Least 18 Years of Age With Advanced ER-positive HER2 Negative Breast Cancer [clin.larvol.com]

Camizestrant: A New Frontier in Estrogen Receptor Alpha Degradation for ER-Positive Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camizestrant (AZD9833) is a next-generation, oral selective estrogen receptor degrader (SERD) that has demonstrated potent and selective degradation of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its profound effect on ERα degradation. It consolidates preclinical and clinical data, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways. This guide is intended to be a valuable resource for researchers and drug development professionals in the field of oncology and endocrinology.

Introduction: The Role of ERα in Breast Cancer and the Advent of SERDs

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases. The growth and proliferation of these cancer cells are primarily driven by the binding of estrogen to ERα, a ligand-activated transcription factor. Endocrine therapies, which aim to block this signaling pathway, are the cornerstone of treatment for ER+ breast cancer.

Selective estrogen receptor degraders (SERDs) are a class of endocrine therapies that not only antagonize the estrogen receptor but also induce its degradation. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic option; however, its intramuscular route of administration and limitations in efficacy have spurred the development of more potent, orally bioavailable next-generation SERDs like this compound.

Mechanism of Action: this compound-Induced ERα Degradation

This compound binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor. This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the 26S proteasome.[1] While the precise E3 ubiquitin ligase responsible for this process has not been definitively identified, this mechanism of action effectively eliminates the ERα protein from the cancer cell, thereby abrogating downstream signaling and inhibiting tumor growth.[2]

Signaling Pathway of this compound-Induced ERα Degradation

References

The Pharmacodynamics of Oral Selective Estrogen Receptor Degraders (SERDs) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of oral Selective Estrogen Receptor Degraders (SERDs) represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. These agents offer a novel mechanism of action that directly targets and eliminates the estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers. This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of oral SERDs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Oral SERDs are small molecule inhibitors that bind to ERα.[1] This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual action of antagonism and degradation effectively abrogates ER-mediated signaling, proving effective against both wild-type and mutant forms of ERα, including the frequently observed ESR1 mutations that confer resistance to traditional endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[3][4][5]

Quantitative Pharmacodynamic Data of Oral SERDs

The pharmacodynamic effects of oral SERDs have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data for several prominent oral SERDs.

Table 1: Preclinical and In Vitro Pharmacodynamic Parameters

| Oral SERD | Target | IC50 (nM) | Mechanism of Action | Key Findings |

| Amcenestrant | ERα | 0.2 | Degrader/Down-regulator | Provides optimal ER antagonism and degradation; active in fulvestrant- and tamoxifen-resistant cell lines.[6] |

| Elacestrant | ERα | 0.6 | Degrader/Modulator | Demonstrates dose-dependent ER degradation and antitumor activity in models resistant to fulvestrant and CDK4/6 inhibitors.[7] |

| Giredestrant | ERα | - | Antagonist/Degrader | Potent, nonsteroidal compound that antagonizes both wild-type and mutant estrogen receptors with nanomolar potency.[4] |

| Camizestrant | ERα | 0.4 (in vivo free IC50) | Antagonist/Degrader | Correlates with ER levels, demonstrating dose-responsive ER degradation.[8] |

Table 2: Clinical Pharmacodynamic and Efficacy Data

| Oral SERD | Dose | ER Occupancy | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Clinical Findings |

| Elacestrant | 200 mg daily | 83% | 19.4% (in heavily pretreated patients) | 42.6% (overall) | First oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[2][3][9][10] |

| 500 mg daily | 92% | ||||

| Amcenestrant | 400 mg daily | - | 10.9% | 28.3% | Showed preliminary antitumor activity irrespective of baseline ESR1 mutation status.[2][6] |

| This compound | 75, 150, 300 mg daily | - | - | - | Efficacy observed at all doses in heavily pre-treated patients, regardless of ESR1 mutation status.[11] |

| Giredestrant | 10 mg | >90% (FES-PET) | - | - | High affinity to ER with target saturation at higher doses. |

Experimental Protocols for Pharmacodynamic Assessment

A variety of experimental techniques are employed to evaluate the pharmacodynamics of oral SERDs. The following outlines the methodologies for key experiments cited in the literature.

Assessment of ERα Protein Levels and Degradation

-

Western Blotting:

-

Cell Lysis: Treat ER+ breast cancer cell lines (e.g., MCF-7) with the oral SERD at various concentrations and time points. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of ERα protein.

-

Evaluation of Downstream Gene Expression

-

RNA Sequencing (RNA-Seq):

-

RNA Extraction: Treat ER+ breast cancer cells with the oral SERD. Extract total RNA from the cells using a commercial kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the expression levels of genes. Perform differential gene expression analysis to identify ER target genes (e.g., PGR, CCND1) that are downregulated by the SERD.

-

In Vivo Target Engagement and Pharmacodynamics

-

[18F]fluoroestradiol Positron Emission Tomography (FES-PET):

-

Patient Preparation: Patients undergo a baseline FES-PET scan to visualize ER-rich tumors.

-

Drug Administration: The patient is treated with the oral SERD for a specified period.

-

Follow-up Scan: A second FES-PET scan is performed after treatment.

-

Image Analysis: The uptake of [18F]fluoroestradiol in the tumors is quantified before and after treatment. A reduction in FES uptake indicates ER occupancy and engagement by the SERD.

-

-

Paired Tumor Biopsies:

-

Biopsy Collection: Obtain a tumor biopsy at baseline before starting treatment with the oral SERD.

-

On-treatment Biopsy: Collect a second biopsy after a defined period of treatment.

-

Immunohistochemistry (IHC): Process the biopsy samples for IHC staining to assess:

-

ERα levels: To confirm ER degradation.

-

Ki67: A marker of cell proliferation, to evaluate the anti-proliferative effect of the drug.

-

-

Analysis: Compare the staining intensity and percentage of positive cells between the baseline and on-treatment biopsies.

-

-

Circulating Tumor DNA (ctDNA) Analysis:

-

Blood Collection: Collect peripheral blood samples from patients at baseline and at various time points during treatment.

-

cfDNA Extraction: Isolate cell-free DNA (cfDNA) from the plasma.

-

ctDNA Analysis: Use a targeted sequencing panel (e.g., Guardant360) to detect and quantify ESR1 mutations and other relevant genomic alterations in the ctDNA.

-

Monitoring: A reduction in the variant allele frequency of ESR1 mutations can indicate a pharmacodynamic response to the oral SERD.[6]

-

References

- 1. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trustedpharmaguide.com [trustedpharmaguide.com]

- 4. Giredestrant - Wikipedia [en.wikipedia.org]

- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]

- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Camizestrant: A Technical Guide for Hormone Receptor-Positive Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Camizestrant (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD), for the investigation of hormone receptor-positive (HR+) tumors. This compound is currently in late-stage clinical development and has shown significant promise in overcoming resistance to existing endocrine therapies.[1][2] This document details its mechanism of action, summarizes key clinical trial data, and provides comprehensive experimental protocols relevant to its study.

Introduction to this compound

This compound is a potent, orally bioavailable SERD that functions as a complete antagonist of the estrogen receptor (ER).[1] Its dual mechanism of action involves not only blocking ER-mediated signaling but also inducing the degradation of the ERα protein.[1][3] This comprehensive inhibition of the estrogen signaling pathway is designed to provide a more durable and profound anti-tumor effect compared to previous endocrine therapies like tamoxifen and aromatase inhibitors.[1][4] Preclinical studies have demonstrated this compound's robust activity in both wild-type and mutant ESR1 breast cancer models.[5]

Mechanism of Action: Estrogen Receptor Signaling and this compound's Intervention

Estrogen receptor-positive (ER+) breast cancer, the most common subtype, relies on the estrogen signaling pathway for growth and proliferation.[6] Mutations in the ESR1 gene, which encodes ERα, are a common mechanism of acquired resistance to aromatase inhibitors.[7] this compound's ability to degrade the ER protein makes it effective against both wild-type and mutant forms of the receptor.[5][7]

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. tripod.nih.gov [tripod.nih.gov]

- 7. bio-rad.com [bio-rad.com]